N-[4-(4-Bromophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide
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Overview
Description
N-[4-(4-Bromophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenoxy group attached to a phenyl ring, which is further connected to a cyano and hydroxy substituted butenamide moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Bromophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 4-bromophenol is then reacted with 4-iodophenyl ether to form 4-(4-bromophenoxy)phenyl ether.
Nitrile Addition: The resulting ether is subjected to a reaction with acrylonitrile in the presence of a base to introduce the cyano group.
Hydroxylation: The final step involves the hydroxylation of the butenamide moiety using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Bromophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-[4-(4-Bromophenoxy)phenyl]-2-cyano-3-oxobut-2-enamide.
Reduction: Formation of N-[4-(4-Bromophenoxy)phenyl]-2-amino-3-hydroxybut-2-enamide.
Substitution: Formation of N-[4-(4-Azidophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide or similar derivatives.
Scientific Research Applications
N-[4-(4-Bromophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-Bromophenoxy)phenyl]-2-cyano-3
Properties
CAS No. |
62004-32-4 |
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Molecular Formula |
C17H13BrN2O3 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[4-(4-bromophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C17H13BrN2O3/c1-11(21)16(10-19)17(22)20-13-4-8-15(9-5-13)23-14-6-2-12(18)3-7-14/h2-9,21H,1H3,(H,20,22) |
InChI Key |
UDYVWHCAVSWCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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